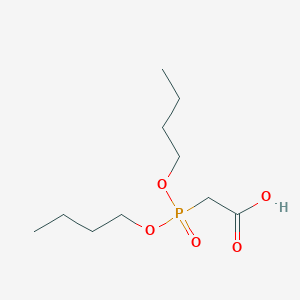

Dibutylphosphonoacetic acid

説明

Dibutylphosphonoacetic acid (DBPA) is an organophosphorus compound characterized by a phosphonoacetic acid backbone substituted with two butyl groups on the phosphorus atom. Its structure includes a phosphonate group (-PO(OH)₂) linked to an acetic acid moiety, with butyl chains enhancing lipophilicity compared to shorter-chain analogs. Phosphonoacetic acid derivatives are widely used in agrochemicals, pharmaceuticals, and materials science due to their chelating properties and metabolic stability .

特性

分子式 |

C10H21O5P |

|---|---|

分子量 |

252.24 g/mol |

IUPAC名 |

2-dibutoxyphosphorylacetic acid |

InChI |

InChI=1S/C10H21O5P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H,11,12) |

InChIキー |

VTAKMQPOTAIBBG-UHFFFAOYSA-N |

正規SMILES |

CCCCOP(=O)(CC(=O)O)OCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Dibutylphosphonoacetic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid in aqueous solution at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of dibutylphosphonoacetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield .

化学反応の分析

Ester Hydrolysis and Transesterification

DBPAA undergoes hydrolysis under acidic or basic conditions, cleaving the butyl ester groups to form phosphonoacetic acid. This reaction is critical in synthetic applications where deprotection is required . For example:

Transesterification with alcohols (e.g., methanol) can replace butyl groups, enabling tailored ester derivatives .

Reactivity at the Phosphonate Group

The phosphonate moiety participates in nucleophilic substitutions and coupling reactions:

-

Alkylation : Under Reformatsky-like conditions, DBPAA’s phosphonate reacts with electrophiles (e.g., alkyl halides) to form C-P bonds .

-

Oxidation : Treatment with oxidizing agents like (1S)-(+)-(10-camphorsulfonyl)oxaziridine converts phosphonate intermediates into stabilized derivatives, useful in oligonucleotide synthesis .

Carboxylic Acid Reactivity

The carboxylic acid group engages in classical acid-base and condensation reactions:

-

Salt Formation : Reacts with bases (e.g., NaOH) to form ionic salts, enhancing solubility :

-

Anhydride Formation : Heating may form cyclic anhydrides if sterically feasible, though the phosphonate group may alter cyclization pathways compared to dicarboxylic acids .

Thermal Stability and Decomposition

DBPAA exhibits moderate thermal stability. Intramolecular hydrogen bonding between the phosphonate and carboxylic acid groups may reduce volatility and increase decomposition temperature . Prolonged heating above 150°C likely induces decarboxylation or ester degradation.

Comparative Reactivity of Phosphonoacetic Acid Derivatives

科学的研究の応用

Dibutylphosphonoacetic acid has a wide range of scientific research applications:

作用機序

The mechanism of action of dibutylphosphonoacetic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to chelate metal ions makes it useful in applications such as catalysis and separation processes .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of Phosphonoacetic Acid Derivatives

Key Findings:

Lipophilicity and Solubility: DBPA’s butyl groups likely increase its hydrophobicity compared to diethylphosphonoacetate (Allyl Diethylphosphonoacetate, MW 155.10) . This property may enhance membrane permeability in biological systems or improve compatibility with non-polar matrices in industrial applications. In contrast, 2,4-Dichlorophenoxyacetic acid (2,4-D) exhibits moderate water solubility due to its polar phenoxy group, making it effective as a systemic herbicide .

Chemical Stability: Phosphonate esters like Allyl Diethylphosphonoacetate are prone to hydrolysis under acidic or basic conditions, whereas DBPA’s free phosphonic acid group may confer greater stability in aqueous environments . Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) demonstrates stability in organic solvents, attributed to its aromatic substituents, but lacks the phosphorus-based reactivity seen in DBPA .

Benzilic acid derivatives are used in synthesizing anticholinergic drugs, highlighting how structural variations (e.g., phenyl vs. butyl groups) dictate pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。